3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

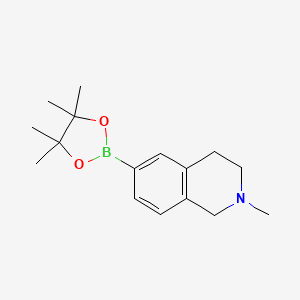

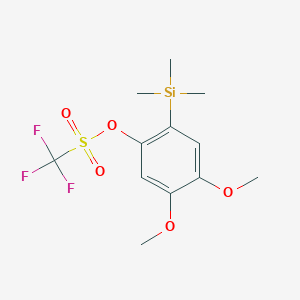

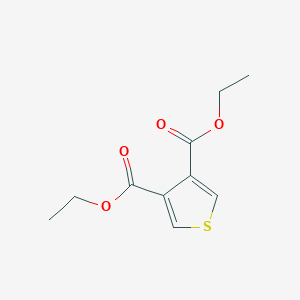

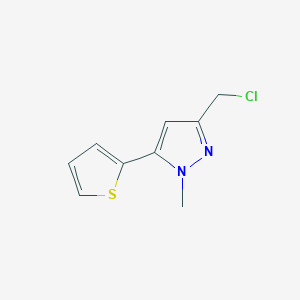

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is an organic compound with the following structural formula:

This compound combines a pyrazole ring with a thienyl group and a chloromethyl substituent. Let’s explore its properties and applications further.

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole involves several steps:

Oxidation of 3-Methylpyridine : Starting with 3-methylpyridine, it is oxidized into 3-picolinic acid using potassium permanganate. The reaction occurs in water as a solvent at 85-90°C. After cooling and filtration, 3-picolinic acid is obtained.

Methylation and Reduction : 3-Picolinic acid reacts with methanol under acidic conditions to produce methyl pyridine-3-carboxylate. This intermediate is then reduced to 3-pyridinemethanol.

Chloromethylation : Finally, 3-pyridinemethanol reacts with thionyl chloride to yield the target product, 3-(chloromethyl)pyridine hydrochloride.

Molecular Structure Analysis

The molecular formula of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is C<sub>7</sub>H<sub>9</sub>Cl<sub>2</sub>N, with an average mass of 178.059 Da. It exists as a colorless gas with a faint, sweet odor. The tetrahedral geometry of the chloromethyl group is essential for its reactivity.

Chemical Reactions Analysis

The chloromethyl group in this compound can participate in various reactions, including nucleophilic substitutions, condensations, and Friedel-Crafts reactions. It can serve as a versatile electrophile for further functionalization.

Physical And Chemical Properties Analysis

- Melting Point : Approximately -97.4°C

- Boiling Point : Approximately -23.8°C

- Density : 1.003 g/mL (liquid), 2.3065 g/L (gas)

- Flash Point : -20°C

- Solubility in Water : 5.325 g/L

Applications De Recherche Scientifique

Synthesis of Pyrazoles with Functionalized Side Chains

Grotjahn et al. (2002) discussed the synthesis of pyrazoles featuring functionalized side chains attached to carbon 3. They reported on installing various groups at C5 and converting alcohol to a chloride to yield 5-substituted 3-(chloromethyl)-pyrazoles. These chlorides are precursors for polyfunctional pyrazoles, useful in creating ligands with potential hydrogen bonding due to a ligating side chain on a ring carbon (Grotjahn et al., 2002).

Regioselective Synthesis and Bromination

Martins et al. (2009) achieved the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines using a reaction involving 3-amino-5-methyl-1H-pyrazole. This process, which included bromination, resulted in the creation of a variety of pyrazolyl pyrimidines with potential for varied scientific applications (Martins et al., 2009).

Molecular Structure Analysis

The study by Frizzo et al. (2009) investigated the molecular structure of pyrazolo[1,5-a]pyrimidines, including derivatives with thienyl groups, using X-ray diffractometry and theoretical analysis. This research contributes to understanding the inter- and intramolecular interactions of such compounds, vital for applications in material science and drug development (Frizzo et al., 2009).

Catalytic Applications

Nyamato et al. (2014) explored the use of pyrazolylmethylpyridine metal complexes, including those derived from 2-(chloromethyl) pyrazoles, as catalysts for ethylene oligomerization reactions. The study underscores the role of solvent and co-catalyst in product distribution, highlighting the potential of these compounds in catalysis (Nyamato et al., 2014).

Corrosion Inhibition

Ouali et al. (2013) investigated the effectiveness of pyrazole derivatives, such as 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1Hpyrazole], as corrosion inhibitors for steel in hydrochloric acid. Their research provides insights into the practical applications of these compounds in industrial corrosion protection (Ouali et al., 2013).

Safety And Hazards

- Toxicity : Methyl chloride is toxic and poses health risks. It is harmful if inhaled, ingested, or absorbed through the skin.

- Carcinogenicity : The production of small amounts of bis(chloromethyl) ether during chloromethylation is a concern due to its carcinogenic properties.

Orientations Futures

Research on 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole should focus on:

- Developing safer synthetic routes.

- Exploring its applications in drug discovery and materials science.

Propriétés

IUPAC Name |

3-(chloromethyl)-1-methyl-5-thiophen-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZAEGCJDMPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594562 |

Source

|

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole | |

CAS RN |

876316-61-9 |

Source

|

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.